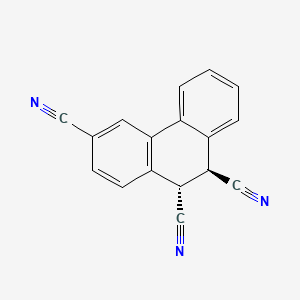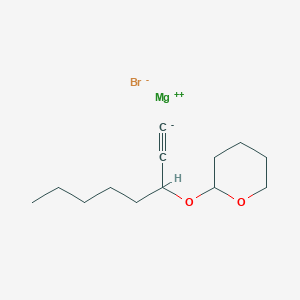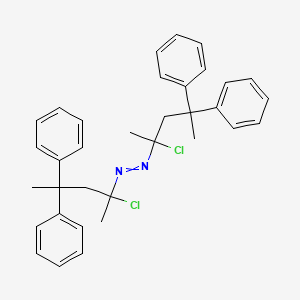
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three cyano groups (-CN) attached to the phenanthrene core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinones, while reduction can produce phenanthreneamines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
(9S,10S)-9,10-dihydrophenanthrene-9,10-diol: This compound has hydroxyl groups instead of cyano groups, leading to different chemical properties and reactivity.
(9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene:
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: This compound has a phosphonooxy group, making it distinct in terms of its chemical behavior and uses.
Uniqueness
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile is unique due to the presence of three cyano groups, which significantly impact its chemical reactivity and potential applications. These groups make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research fields.
Properties
CAS No. |
61469-68-9 |
|---|---|
Molecular Formula |
C17H9N3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrophenanthrene-3,9,10-tricarbonitrile |
InChI |
InChI=1S/C17H9N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7,16-17H/t16-,17-/m1/s1 |
InChI Key |
VUGMOFCCZWEIPY-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=C2C=C(C=C3)C#N)C#N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C(C=C3)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)




![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)



![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)




